Indolizin-6-amine
Description
Overview of Indolizine (B1195054) Core Structure and Its Relevance in Heterocyclic Chemistry
Indolizine as an N-Fused Heteroaromatic System
The indolizine core is a bicyclic aromatic system composed of a pyridine (B92270) ring fused to a pyrrole (B145914) ring, with the nitrogen atom located at the bridgehead position. nih.gov This structure is classified as an N-fused heteroaromatic compound and possesses a delocalized 10π-electron system, which satisfies Hückel's rule for aromaticity. researchgate.net From a structural perspective, the indolizine core is characterized by its planarity, π-electron-rich nature, and dense architecture. chim.it The fusion of the electron-deficient pyridine ring with the electron-rich pyrrole ring creates a unique electronic environment that governs its chemical behavior. nih.gov
| Property | Description |
| System | N-Fused Heteroaromatic |
| Composition | Fused Pyridine and Pyrrole Rings |
| Key Feature | Bridgehead Nitrogen Atom |
| Electron Count | 10π-electron System |
| Aromaticity | Aromatic |
Comparison with Related Nitrogen Heterocycles
Indolizine is structurally and chemically isomeric with indole, one of the most ubiquitous heterocyclic scaffolds in nature and medicinal chemistry. scispace.com The primary distinction lies in the position of the nitrogen atom. In indole, the nitrogen is part of the five-membered ring and is not at a fusion position. In contrast, the bridgehead nitrogen in indolizine is shared between both rings, which significantly influences the molecule's properties. nih.gov
This structural difference results in distinct reactivity patterns. Indolizine is generally considered a π-excessive heterocycle, with the highest electron density located at the C-3 position of the five-membered ring. nih.gov Consequently, electrophilic substitution reactions preferentially occur at the C-3 and C-1 positions. chim.it This contrasts with the typical reactivity of indole, which also undergoes electrophilic attack, primarily at the C-3 position. The presence of the bridgehead nitrogen in indolizine also makes it a stronger base compared to indole.
| Feature | Indolizine | Indole |
| Formula | C₈H₇N | C₈H₇N |
| Nitrogen Position | Bridgehead (shared by both rings) | Part of the 5-membered ring |
| Ring System | Fused Pyridine and Pyrrole | Fused Benzene and Pyrrole |
| Reactivity | Electrophilic attack at C-3 and C-1 | Electrophilic attack at C-3 |
Academic Rationale for Investigating Indolizin-6-amine
The functionalization of the indolizine core is a key strategy for developing novel materials and biologically active molecules. chim.it The introduction of an amino group at the 6-position (this compound) is of particular academic importance due to its strategic placement on the six-membered ring and the strong electronic effects it imparts.
Strategic Position of the Amino Group for Chemical Manipulation
The substitution pattern of indolizine is crucial for its application, and methodologies that allow for the introduction of functional groups at various positions are highly sought after. rsc.org The 6-position is located on the pyridine portion of the fused system, which is inherently more electron-deficient than the pyrrole ring. nih.gov Placing a powerful electron-donating group like an amino (-NH₂) moiety at this position creates a polarized "push-pull" electronic system.
This strategic placement makes the amino group a versatile handle for further chemical manipulation. It can serve as a nucleophilic site or be transformed into other functional groups, enabling the synthesis of more complex molecules. For example, synthetic strategies have been developed to produce 6-substituted indolizines, demonstrating the accessibility of this position for derivatization. rsc.org The development of methods to synthesize aminoindolizines has been a notable advance, as these compounds were not readily accessible before 2005. rsc.org The amino group can be used to build larger, fused heterocyclic systems or to attach specific side chains to modulate the molecule's properties for applications in materials science or as fluorescent probes. chim.it
Theoretical Implications of Amino Substitution on Electronic Structure
The introduction of substituents can profoundly influence the electronic properties of heterocyclic systems. rsc.orgnih.gov An amino group is a strong resonance electron-donating group. Placing it at the 6-position of the indolizine core is expected to have significant theoretical and practical implications for the molecule's electronic structure.
The primary theoretical effects include:
Increased Electron Density: The amino group will significantly increase the electron density on the six-membered pyridine ring through resonance donation, counteracting the inductive electron-withdrawing effect of the bridgehead nitrogen atom.
Alteration of Frontier Orbitals: This donation of electron density is predicted to raise the energy of the Highest Occupied Molecular Orbital (HOMO), thereby reducing the HOMO-LUMO gap. A smaller energy gap can lead to red-shifted absorption in the molecule's UV-Vis spectrum, a property that is highly relevant for the design of dyes and functional materials. nih.gov
Modified Reactivity: The inherent reactivity of indolizine favors electrophilic attack on the five-membered ring (C-1 and C-3). chim.itnih.gov By increasing the electron density of the six-membered ring, the 6-amino substitution could alter this regioselectivity, potentially activating the pyridine ring towards electrophilic substitution or modifying its susceptibility to nucleophilic attack. This modulation of reactivity opens new avenues for the selective functionalization of the indolizine scaffold.
Computational studies on related nitrogen heterocycles confirm that the position of endocyclic nitrogen atoms relative to a substituent has a profound influence on its electronic properties. rsc.org Therefore, the investigation of this compound provides a valuable model for understanding substituent effects in N-fused heteroaromatic systems.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
indolizin-6-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c9-7-3-4-8-2-1-5-10(8)6-7/h1-6H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGVIEPAFLVPYQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(C=CC2=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reaction Mechanisms and Reactivity of Indolizin 6 Amine Derivatives
Electrophilic Addition and Substitution Reactions
Indolizines are known to readily undergo electrophilic substitution, primarily in the pyrrole (B145914) ring. msu.ruchim.itresearchgate.net The π-excessive character of the pyrrole ring makes it susceptible to attack by electrophiles. mdpi.commsu.ru
Regioselectivity of Electrophilic Attack on Indolizine (B1195054) Systems
Electrophilic attack on unsubstituted indolizine typically occurs preferentially at the C3 position, followed by the C1 position. msu.ruchim.it This regioselectivity is attributed to the resonance contributors of the indolizine core, where the positive charge is more effectively delocalized when the electrophile attacks at C3. chim.it
| Position of Attack | Stability of Intermediate | Preference |
| C3 | More stable resonance structures | Preferred |
| C1 | Less stable resonance structures | Secondary |
| C2, C5, C6, C7, C8 | Less favorable electron density/stability | Less preferred |
Influence of Amino Group at C6 on Aromatic Substitution
The presence of an electron-donating amino group at the C6 position of indolizine-6-amine is expected to significantly activate the indolizine system towards electrophilic substitution. Electron-donating groups generally increase the electron density of the aromatic ring, making it more reactive towards electrophiles. gcwgandhinagar.com The amino group at C6 would likely exert its activating effect through resonance and inductive effects, potentially altering the electron density distribution across the indolizine core and influencing the regioselectivity of electrophilic attack. While general indolizine reactivity favors C3 and C1, the activating effect of a C6 amino group could potentially enhance reactivity at other positions or influence the C1 vs C3 selectivity. Studies on indolizines with electron-donating groups on the pyridine (B92270) ring (like amino or methoxy (B1213986) groups) have shown enhanced reactivity towards electrophilic substitution. gcwgandhinagar.com
Cycloaddition Reactions
Indolizines can participate in various cycloaddition reactions, acting as either 1,3-dipoles or as components in higher-order cycloadditions. chim.itosi.lvresearchgate.net
[3+2] Cycloaddition of Pyridinium (B92312) Ylides
One of the most common methods for synthesizing indolizines is through the [3+2] cycloaddition reaction between pyridinium ylides and activated alkynes or alkenes. rsc.orgnih.govresearchgate.net This reaction involves a pyridinium ylide acting as a 1,3-dipole, which undergoes cycloaddition with a dipolarophile (alkene or alkyne) to form the indolizine ring system. rsc.orgnih.gov The pyridinium ylides are typically generated from pyridinium salts by deprotonation. rsc.orgresearchgate.net The presence of electron-withdrawing groups on the alkyne or alkene is common to activate them as dipolarophiles. rsc.org
| Reactants | Reaction Type | Product Class | Key Feature |
| Pyridinium Ylide + Alkyne | [3+2] Cycloaddition | Indolizine | Formation of a new five-membered ring. rsc.org |
| Pyridinium Ylide + Alkene | [3+2] Cycloaddition | Indolizine | Requires oxidative aromatization step. rsc.org |
[8+2] Cycloaddition with Dienophiles
Indolizines can also participate in [8+2] cycloaddition reactions with electron-deficient dienophiles, such as activated alkenes and alkynes. mdpi.commsu.ruosi.lv In these reactions, the indolizine system acts as an 8π-electron component, undergoing cycloaddition with a 2π-electron dienophile to form cycl[3.2.2]azine derivatives. mdpi.comosi.lv This is considered a relatively rare example of [8+2] cycloaddition involving a heteroaromatic system. mdpi.comosi.lv
Theoretical and Experimental Studies of Regioselectivity
Theoretical and experimental studies have investigated the regioselectivity and mechanism of the [8+2] cycloaddition of indolizines with dienophiles. Calculations suggest that the mechanism can proceed via a concerted pathway or involve zwitterionic intermediates, depending on the nature of the dienophile. msu.ru For instance, reactions with nitroethylene (B32686) are predicted to involve a dipolar cycloaddition mechanism with electrophilic addition and ring closure. msu.ru The electron density distribution in the indolizine ring plays a crucial role in determining the regioselectivity of the cycloaddition. osi.lv Studies have shown that the pronounced polarization of the indolizine ring influences the regiochemical outcome. osi.lv
| Indolizine Component | Dienophile Component | Proposed Mechanism(s) | Key Factor for Regioselectivity |
| Indolizine | Electron-deficient Alkene/Alkyne | Concerted or Zwitterionic Intermediate msu.ru | Electronic polarization of indolizine osi.lv |
| 6-Nitroindolizine | Nitroethylene | Dipolar cycloaddition msu.ru | Electronic effects of substituents msu.ru |
| 6-Nitroindolizine | N,N-dimethylaminoethylene | 'Inverse' dipolar cycloaddition msu.ru | Electronic effects of substituents msu.ru |
Influence of Substituents, including Amino Groups, on Mechanism
The reactivity of indolizines, including Indolizin-6-amine derivatives, is significantly influenced by the nature and position of substituents on the bicyclic ring system. Indolizines are electron-rich π-systems that readily undergo electrophilic substitution, primarily at the C-1 and C-3 positions. chim.itresearchgate.net The electron-donating nature of the indolizine core contributes to this reactivity. chim.it
Substituents can modulate the electron density distribution within the indolizine ring, thereby affecting the regioselectivity and rate of reactions. Electron-donating groups, such as amino groups, generally increase the electron density of the ring, making it more susceptible to electrophilic attack. numberanalytics.com The amino group at the C-6 position of this compound would be expected to exert an activating effect, potentially influencing reactions at other positions on the ring.
Studies on substituted indolizines have shown that the electronic nature of substituents can dictate the preferred reaction pathway. For instance, the presence of aromatic substituents at the C-3 position of indolizines can influence reactions with nitroso compounds to preferentially occur at C-3 due to better charge stabilization and potential π-π interactions, while alkyl substituents at C-3 may lead to reactions at C-1. ua.es This highlights the subtle electronic and steric effects that substituents can impose on the reaction mechanisms of indolizine derivatives.
While specific mechanistic studies solely focused on the influence of the 6-amino group in this compound on various reactions are not extensively detailed in the provided search results, the general principles of substituent effects in electrophilic aromatic substitution and C-H functionalization reactions of electron-rich heterocycles are applicable. The amino group, being a strong electron-donating group, would likely activate the indolizine core towards electrophilic attack and influence the distribution of electron density, potentially favoring functionalization at specific ring positions.
C-H Functionalization and Activation
C-H functionalization has emerged as a powerful strategy for the direct construction of C-C and C-heteroatom bonds, offering step-economical and environmentally friendly synthetic routes. csic.estcichemicals.com For nitrogen-containing heterocycles like indolizines, C-H functionalization allows for the direct introduction of functional groups onto the core structure without the need for pre-functionalization. csic.es
Indolizines, being electron-rich, are amenable to various C-H functionalization reactions catalyzed by transition metals. chim.itresearchgate.net These reactions often involve the activation of a C-H bond, followed by the formation of a new bond. tcichemicals.com The regioselectivity of C-H functionalization in indolizines is influenced by factors such as the electronic properties of the indolizine core, the nature of the catalyst, and the presence of directing groups.
While indolizines are known to undergo C-H functionalization, the specific application to this compound would involve considering the influence of the amino group on the activation and functionalization of adjacent or remote C-H bonds. The amino group itself could potentially act as a directing group or influence the electronic landscape of the molecule to favor functionalization at particular sites.
Pd-Mediated C-H Functionalization to Form Polyring-Fused N-Heterocycles
Palladium-catalyzed C-H functionalization is a widely utilized method for constructing complex molecular architectures, including polyring-fused N-heterocycles. nih.govacs.org This approach typically involves a catalytic cycle where a palladium species activates a C-H bond, followed by coupling with a coupling partner. nih.gov
Studies on palladium-mediated C-H functionalization of indolizines have demonstrated its utility in forming fused ring systems. For instance, palladium-mediated dual C-H activation of substituted indolizines has been shown to yield fused indolizine scaffolds, such as 6H-indeno-indolizine and indolizino[2,1-b]indoles. acs.org These reactions highlight the potential for constructing complex polycyclic structures from simpler indolizine precursors through site-selective C-H functionalization. acs.org
The application of Pd-mediated C-H functionalization to this compound could potentially lead to the formation of novel polyring-fused N-heterocycles containing the 6-aminoindolizine core. The regioselectivity of such reactions would be a key aspect, potentially directed by the inherent reactivity of the indolizine system and the influence of the amino substituent.
Formation of C-C, C-P, and C-S Bonds via C-H Functionalization
C-H functionalization provides versatile routes for the formation of various bond types, including C-C, C-P, and C-S bonds. csic.esrsc.orgresearchgate.net These transformations are crucial for the synthesis of diverse organic molecules with a wide range of applications.
For indolizines, C-H functionalization has been explored for the formation of C-C and C-S bonds. Direct C-H functionalization at the C-3 position of indolizines has been achieved, leading to the formation of C-C bonds through reactions such as arylation and alkylation. researchgate.net C-S bond formation via C-H functionalization has also been reported for indolizine derivatives, often involving transition metal catalysis. rsc.orgresearchgate.net
While specific examples of C-P bond formation via C-H functionalization of this compound were not found in the provided search results, the general principles of C-H functionalization for forming C-P bonds in other heterocycles suggest that this could be a potential area of exploration for indolizine chemistry. researchgate.net
The introduction of C-C, C-P, or C-S bonds onto the this compound core via C-H functionalization would allow for the creation of functionalized derivatives with potentially altered chemical and physical properties. The regioselectivity of these bond-forming reactions would be a critical consideration, likely influenced by the electronic and steric effects of the 6-amino group.
Nucleophilic Reactivity and Derivatization via the Amino Group
The amino group in this compound introduces nucleophilic character to the molecule, providing a site for various derivatization reactions. Amines are known to act as nucleophiles due to the presence of a lone pair of electrons on the nitrogen atom. beyondbenign.org
Role of the Amino Group as a Nucleophile
The amino group at the C-6 position of this compound can participate in reactions as a nucleophile. The nucleophilicity of an amine is influenced by factors such as its basicity and steric hindrance. In the context of this compound, the electronic environment provided by the indolizine core would influence the nucleophilic character of the 6-amino group.
Amino groups are commonly involved in nucleophilic attack on electrophilic centers, such as carbonyl carbons, alkyl halides, and activated double or triple bonds. beyondbenign.org This inherent nucleophilicity allows for the amino group to be a handle for introducing new functionalities onto the indolizine scaffold.
While direct studies focusing solely on the nucleophilic reactivity of the 6-amino group in this compound were not specifically detailed, the general reactivity of amino groups in organic chemistry is well-established. The amino group's ability to act as a nucleophile is fundamental to many derivatization strategies.
Reactions at the Amino Functionality for Further Derivatization
The amino group in this compound provides a reactive site for a variety of transformations, enabling the synthesis of diverse derivatives. These reactions typically involve the modification of the amino function through processes such as acylation, alkylation, sulfonylation, and condensation reactions.
Acylation of the amino group with acyl chlorides or acid anhydrides would yield amide derivatives. Alkylation with alkyl halides or other electrophiles could lead to secondary or tertiary amines. Sulfonylation with sulfonyl chlorides would furnish sulfonamide derivatives. Condensation reactions with aldehydes or ketones could form imines or enamines.
While specific examples of derivatization reactions performed on the 6-amino group of this compound were not explicitly found, the general methods for derivatizing primary amines are applicable. The ability to selectively modify the amino group provides a powerful tool for tailoring the properties of this compound derivatives.
Advanced Spectroscopic and Structural Characterization of Indolizin 6 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure and dynamics of molecules. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are crucial for assigning signals to specific nuclei within the molecule and understanding their connectivity and spatial arrangement.
1H and 13C NMR for Structural Elucidation and Conformational Analysis
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the structural characterization of indolizine (B1195054) derivatives. The chemical shifts and coupling patterns in ¹H NMR spectra provide information about the different proton environments and their neighboring protons. ¹³C NMR spectroscopy reveals the carbon skeleton of the molecule, with chemical shifts indicative of the hybridization state and electronic environment of each carbon atom.
Studies on various indolizine derivatives demonstrate the utility of these techniques. For instance, ¹H and ¹³C NMR have been used extensively to confirm the structure of newly synthesized indolizine compounds sigmaaldrich.comchemeo.comnih.govwikipedia.orgontosight.ai. Analysis of chemical shifts can help identify the presence and position of substituents on the indolizine core.
For example, in indolizine-derived pentathiepines, characteristic signals in the ¹H NMR spectra, such as those from methylene (B1212753) groups adjacent to the pentathiepine moiety, serve as key identifiers for the formation of these structures sigmaaldrich.com. The chemical shift of the N–H proton in related compounds can vary significantly with sample concentration ontosight.ai.
While direct ¹H and ¹³C NMR data for indolizin-6-amine were not specifically found, data for related indolizine derivatives illustrate the expected range of chemical shifts for protons and carbons within the indolizine ring system and attached functional groups.
Advanced NMR Techniques for Complex Indolizine Systems
For more complex indolizine systems or for detailed conformational analysis, advanced NMR techniques are employed. Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) provide through-bond and through-space connectivity information. These techniques are invaluable for unambiguous signal assignment and for determining the relative stereochemistry and preferred conformations of indolizine derivatives wikipedia.org.
Dynamic NMR analysis, often involving variable-temperature ¹H and ¹³C NMR, can be used to study dynamic processes such as restricted rotation around bonds, as demonstrated in the analysis of N-CO rotational barriers in indolizine-2-carboxamides nih.gov. These advanced methods are essential for a comprehensive understanding of the structure and dynamics of complex indolizine molecules.
Vibrational Spectroscopy: IR and Raman Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present and serving as a molecular fingerprint.
Identification of Functional Groups and Molecular Fingerprinting
IR spectroscopy measures the absorption of infrared light when molecular vibrations cause a change in the dipole moment of a bond, making it particularly sensitive to polar bonds. Raman spectroscopy, on the other hand, measures the inelastic scattering of light due to molecular vibrations that cause a change in molecular polarizability, making it generally more sensitive to non-polar bonds. The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational modes of a molecule.
For a primary amine like this compound, characteristic N-H stretching vibrations are expected in the IR spectrum, typically appearing as two bands (asymmetric and symmetric stretches) in the range of 3300-3500 cm⁻¹. C-N stretching vibrations are also expected in the fingerprint region, typically between 1000 and 1350 cm⁻¹ depending on whether the nitrogen is bonded to aliphatic or aromatic carbons. N-H bending vibrations (scissoring, wagging, twisting) also give rise to characteristic bands in the IR spectrum.
While specific IR or Raman spectra for this compound were not found, studies on related compounds and general knowledge of functional group frequencies allow for the prediction of key absorption bands. For example, IR spectroscopy has been used in the characterization of various indolizinium derivatives chemeo.com. Vibrational spectroscopy, including Raman scattering, has been mentioned in the context of analyzing indolizine in different matrices.
The unique set of vibrational frequencies observed in the IR and Raman spectra serves as a distinct molecular fingerprint, allowing for the identification and verification of a compound.
Electronic Spectroscopy: UV-Vis and Fluorescence Studies
Electronic spectroscopy, particularly UV-Vis absorption and fluorescence emission spectroscopy, provides insights into the electronic transitions within a molecule and its light-absorbing and light-emitting properties.
Absorption and Emission Characteristics of this compound and Derivatives
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, corresponding to electronic transitions from lower to higher energy levels within the molecule. The indolizine ring system contains a conjugated π-electron system, which typically results in absorption bands in the UV region.
Studies on various indolizine derivatives have shown that the absorption and emission characteristics are influenced by the nature and position of substituents sigmaaldrich.com. For instance, indolizine derivatives often exhibit absorption in the UV region, sometimes extending into the visible range depending on the substituents and extended conjugation.
Fluorescence spectroscopy measures the emission of light by a molecule after it has absorbed light. Many indolizine derivatives are known to be fluorescent, and their emission wavelengths and quantum yields can be tuned by structural modifications. The emission spectra of indolizine derivatives can be influenced by the solvent.
Specific studies on 6-amino-8-cyanobenzo[1,2-b]indolizines, which contain a 6-amino group and a related fused system, showed UV-Vis absorption and fluorescence emission maxima, with the lowest-energy absorption around 440 nm attributed to the HOMO to LUMO transition. Another study on amino-substituted indolizine chromophores reported absorption in the blue region and orange-red emission.
The presence of the amino group at the 6-position in this compound is expected to influence its electronic structure and thus its absorption and emission properties compared to the parent indolizine. While specific data for this compound is not available, the studies on derivatives highlight the potential for indolizine compounds, especially those with electron-donating groups like an amino group, to exhibit fluorescence in the visible range. The absorption bands at approximately 280 and 350 nm have been suggested to be related to electronic transitions within the indolizine ring system itself.
The photophysical properties, including absorption and emission wavelengths and fluorescence quantum yields, are critical for potential applications of indolizine derivatives in areas such as fluorescent sensing and bioimaging.
Spectroscopic Data Summary (Examples from Related Indolizine Derivatives)
| Compound | Technique | Solvent | Key Data / Observations | Source |
| Indolizine-derived pentathiepines (substituted) | ¹H NMR, ¹³C NMR | CD₂Cl₂ | Characteristic methylene signals, substituent effects on shifts. sigmaaldrich.com | sigmaaldrich.com |
| Indolizinium derivatives (various) | ¹H NMR, ¹³C NMR | CDCl₃ | Characteristic shifts for ring protons and carbons. chemeo.com | chemeo.com |
| C7-imidazole based indolizine derivatives (various) | UV-Vis, Fluor. | Acetonitrile | Absorption in UV (339-389.4 nm), Emission in visible/blue (431-458 nm). | |
| 6-amino-8-cyanobenzo[1,2-b]indolizines (various) | UV-Vis, Fluor. | - | Absorption max ~440 nm (lowest energy), Emission max varied with substitution. | |
| Amino-substituted indolizine chromophores (various) | UV-Vis, Fluor. | CH₂Cl₂ | Absorption in blue region, Orange-red emission (597–657 nm). | |
| 1,2,3-triazole–indolizine hybrids (various) | UV-Vis, Fluor. | Various | Emission spectra depend on solvent. Absorption bands ~280, 350 nm (indolizine core). | |
| Indolizine-BODIPY dyes (various) | UV-Vis, Fluor. | - | NIR/SWIR absorption and emission. | |
| Fluorescent indolizine-β-cyclodextrin derivatives | UV-Vis, Fluor. | - | Emission peaks 438-470 nm, Excitation 274-370 nm. |
Photophysical Properties: Quantum Yields and Stokes Shifts
The photophysical properties of indolizine derivatives, including quantum yields and Stokes shifts, are significantly influenced by their electronic structure and the presence of various substituents. Indolizine itself has been noted for its high fluorescence quantum efficiency. researchgate.netdoi.org The photophysical characteristics, such as absorption and emission wavelengths, molar absorptivity, and quantum yield (ΦF), are crucial for understanding the behavior of these fluorophores. acs.org
Studies on indolizine-based fluorophores, such as the Seoul-Fluor system, have demonstrated that substituents at different positions of the indolizine core can tune photophysical properties like emission wavelength (λem) and ΦF. acs.org For instance, in the Seoul-Fluor system, R1 and R2 substituents on the indolizine core skeleton can affect these properties. acs.org The R1-containing aryl moiety can act as a photoinduced electron transfer (PeT) donor, while the R2-containing indolizine core skeleton can be a PeT acceptor, influencing ΦF. acs.org Positional effects of substituents have shown drastic differences in ΦF values for regioisomers with bromo or methoxy (B1213986) groups at the R2 position. acs.org
Stokes shifts, the difference between the absorption and emission maxima, are another important photophysical parameter. In indolizine-cyanine dyes, the choice of counter anion can significantly influence Stokes shift and molar absorptivities in solution. researchgate.netmdpi.com For example, in acetonitrile, a specific indolizine-cyanine dye with a chloride counter anion exhibited a larger Stokes shift (56 nm) compared to other anions like hexafluorophosphate. mdpi.com This suggests a larger geometry reorganization in the excited state in the presence of chloride. mdpi.com In less polar solvents like dichloromethane, the effect of anions on emission energy changes, leading to different Stokes shift trends. mdpi.com
Indolizine-based BODIPY dyes have also been explored, showing absorption and emission in the near-infrared (NIR) region. mdpi.com The emissive quantum yield of these dyes can be influenced by steric hindrance. mdpi.com Protonation of indolizine-BODIPY dyes can lead to significant bathochromic shifts in absorption and emission wavelengths, moving them into the shortwave infrared (SWIR) region. mdpi.com
The fluorescence intensity of indolizine derivatives can also be affected by the surrounding environment, as discussed in the following section.
Environmental Sensitivity of Indolizine-Based Fluorophores
The fluorescence properties of indolizine-based fluorophores are often sensitive to their environment, a characteristic that makes them valuable for sensing applications and bioimaging. acs.orgua.esmdpi.com This environmental sensitivity, particularly the fluorogenic properties, can be modified through intramolecular charge transfer (ICT) processes. acs.org
Positive solvatochromism, where the emission wavelength shifts to longer wavelengths with increasing solvent polarity, has been observed in some indolizine systems. acs.org This can be attributed to push-pull interactions between electron-donating and electron-withdrawing moieties, resulting in ICT in the excited state and dipole-dipole interactions with the solvent. acs.org
The introduction of specific functional groups can render indolizine fluorophores sensitive to environmental changes like pH. acs.orgnih.gov For instance, an amine moiety at a specific position can cause a hypsochromic shift (to shorter wavelengths) in emission upon lowering the pH due to protonation, which alters the electronic character of the substituent. acs.org Conversely, a carboxylic acid moiety can lead to a bathochromic shift (to longer wavelengths) upon protonation due to increased electron-withdrawing strength. acs.org This pH-dependent behavior, mediated by the perturbation of electronic states and control over the ICT process, allows for the development of fluorescent pH sensors. nih.gov
Some indolizine-based fluorophores exhibit fluorescence quenching in aqueous environments and higher quantum yields in apolar solvents. This property, combined with appropriate lipophilicity, makes them suitable for imaging hydrophobic cellular organelles like lipid droplets. acs.org The ability of these fluorophores to respond to environmental polarity changes is a key aspect of their utility as probes. acs.orgacs.org
Mass Spectrometry
Mass spectrometry (MS) is a crucial technique for the characterization of organic compounds, including this compound and its derivatives. It provides information about the molecular weight and fragmentation patterns of the molecule. gatech.edu
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula of a compound. gatech.edu HRMS provides a highly accurate mass measurement, typically reported in parts per million (ppm) deviation from the calculated exact mass for a proposed molecular formula. gatech.edu This precision allows for the unambiguous determination of the elemental composition of the molecule. wits.ac.za
In the context of indolizine derivatives, HRMS has been used to confirm the molecular formulas of synthesized compounds. For example, in the synthesis of indolizine derivatives, HRMS (ESI) has been used to calculate and observe m/z values for protonated molecular ions ([M + H]+), confirming the expected molecular formulas. acs.org Similarly, HRMS (APCI/Q-TOF) has been employed to confirm the molecular formulas of new indolizine-derived pentathiepines, comparing calculated and found m/z values for the protonated species. mdpi.com
HRMS data is typically reported along with the ionization technique used (e.g., ESI, APCI), the measured m/z, the calculated m/z for the proposed formula, and the mass error in ppm. gatech.edu This detailed information is essential for the rigorous characterization and identification of newly synthesized indolizine compounds.
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography is a powerful technique for determining the precise three-dimensional atomic and molecular structure of crystalline compounds in the solid state. uhu-ciqso.eswikipedia.org This technique provides detailed information about bond lengths, bond angles, and the arrangement of molecules in the crystal lattice. uhu-ciqso.es
Single Crystal X-ray Diffraction for Precise Molecular Geometry
Single crystal X-ray diffraction (SC-XRD) is the primary method for obtaining precise molecular geometry. uhu-ciqso.esmdpi.com By analyzing the diffraction pattern produced when a single crystal is exposed to X-rays, crystallographers can generate an electron density map from which the positions of atoms can be determined. wikipedia.org
For indolizine derivatives, SC-XRD has been used to unambiguously establish their structures. mdpi.comresearchgate.netresearchgate.net This includes confirming the bicyclic indolizine core structure and the positions and orientations of substituents. acs.orggatech.edumdpi.com SC-XRD provides accurate bond distances and bond angles, which are critical for understanding the molecular conformation and potential reactivity. mdpi.com For instance, selected bond distances and angles are typically reported for characterized compounds. mdpi.com
The crystal structure determination also provides information about the crystal system and space group in which the compound crystallizes, as well as unit cell parameters (a, b, c, α, β, γ) and volume (V). mdpi.comnih.gov This crystallographic data is essential for a complete structural description of the solid form. mdpi.comnih.gov
Analysis of Intermolecular Interactions and Packing Patterns
Beyond the molecular structure, X-ray crystallography allows for the analysis of how molecules arrange themselves in the crystal lattice, known as crystal packing, and the intermolecular interactions that stabilize this arrangement. mdpi.commdpi.comiucr.orgias.ac.intubitak.gov.tracs.orgmdpi.com These interactions play a crucial role in the solid-state properties of the compound. ias.ac.intubitak.gov.tr
In indolizine derivatives, various intermolecular interactions have been observed to influence crystal packing. These can include hydrogen bonding involving amine or other polar groups, as well as C-H···O, C-H···N, C-H···F, C-Cl···π, and π-π stacking interactions between aromatic rings. mdpi.commdpi.commdpi.comias.ac.in The nature and extent of these interactions determine the supramolecular architecture of the crystal. mdpi.comacs.org For example, molecules can form chains or layers in the crystal lattice through specific hydrogen bonding patterns or π-π stacking arrangements. iucr.orgacs.orgresearchgate.net Energy framework calculations can further analyze the contributions of different interaction types (coulombic, polarization, dispersion, repulsion) to the total lattice energy, providing deeper insights into the stability of the crystal packing. mdpi.comnih.govias.ac.in
Understanding these intermolecular interactions and packing patterns is vital for predicting and explaining the physical properties of this compound and its derivatives in the solid state.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | Not readily available for the specific isomer 6-amine in standard databases based on search results. Indolizine itself has CID 9211. |
| Indolizine | 9211 |
| Seoul-Fluor system | Not a single compound; refers to a class of indolizine-based fluorophores. |
| Indolizine-cyanine dyes | Class of compounds; specific CIDs vary by structure. |
| Indolizine-BODIPY dyes | Class of compounds; specific CIDs vary by structure. |
| 1-adamantanol | 8254 |
| Phenol | 996 |
| p-cresol | 3018 |
| Benzene | 241 |
| Toluene | 1140 |
| Acetonitrile (ACN) | 6342 |
| Dichloromethane (DCM) | 6344 |
| Methanol (MeOH) | 887 |
| Tetrahydrofuran (THF) | 8028 |
| Dimethyl sulfoxide (B87167) (DMSO) | 679 |
| Hexane | 8058 |
| Diethyl ether | 3083 |
| Ethyl acetate | 8857 |
| Cyclohexane | 8446 |
| Dimethylformamide (DMF) | 8053 |
| N-methylpyrrolidone (NMP) | 8240 |
Interactive Data Tables
While specific quantitative data for this compound itself regarding quantum yields, Stokes shifts, or detailed crystallographic parameters were not extensively found for the 6-amine isomer in the search results, the principles and types of data discussed for related indolizine derivatives are applicable. Below are illustrative examples of how data tables would be presented if specific data for this compound were available.
Table 1: Illustrative Photophysical Properties of an Indolizine Derivative
| Solvent | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) | Quantum Yield (ΦF) |
| Ethanol | [Data] | [Data] | [Data] | [Data] |
| Hexane | [Data] | [Data] | [Data] | [Data] |
| Water | [Data] | [Data] | [Data] | [Data] |
Table 2: Illustrative HRMS Data for Molecular Formula Confirmation
| Compound | Ion Type | Calculated m/z | Observed m/z | Mass Error (ppm) | Molecular Formula |
| This compound | [M+H]+ | [Data] | [Data] | [Data] | C8H9N2 |
Table 3: Illustrative Crystallographic Data for an Indolizine Derivative
| Parameter | Value |
| Crystal System | [Data] |
| Space Group | [Data] |
| a (Å) | [Data] |
| b (Å) | [Data] |
| c (Å) | [Data] |
| α (°) | [Data] |
| β (°) | [Data] |
| γ (°) | [Data] |
| Volume (ų) | [Data] |
| Z | [Data] |
Table 4: Illustrative Intermolecular Interactions in Crystal Packing
| Interaction Type | Contribution (%) (from Hirshfeld Surface Analysis) | Description / Key Contacts |
| H···H | [Data] | [Data] |
| C···H / H···C | [Data] | [Data] |
| N···H / H···N | [Data] | [Data] |
| π···π Stacking | [Data] | [Data] |
| C-H···π | [Data] | [Data] |
| Other (specify) | [Data] | [Data] |
Theoretical and Computational Studies of Indolizin 6 Amine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental tools used to investigate the electronic structure and properties of molecules at an atomic level. These methods solve the electronic Schrödinger equation (or approximations thereof) to provide insights into molecular geometries, energy levels, charge distributions, and reactivity. Various quantum chemical approaches, including Density Functional Theory (DFT), ab initio, and semi-empirical methods, have been applied to indolizine (B1195054) systems.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used quantum chemical method due to its balance of computational cost and accuracy for many chemical systems. DFT has been extensively applied to study indolizine derivatives, providing valuable information about their molecular structures and photophysical properties. For amino-substituted indolizines, DFT calculations have been employed to characterize their molecular structure and photophysical properties, with theoretical insights aligning with experimental observations regarding electronic transitions and the influence of protonation on optical properties. DFT has also been utilized in the analysis of electronic structures, including the prediction of atomic coefficients for molecular orbitals like the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Furthermore, conceptual DFT-based descriptors have been used to evaluate the drug-like properties and chemical reactivity of indolizine analogues.
Ab Initio and Semi-empirical Methods
Beyond DFT, ab initio and semi-empirical methods offer alternative approaches to quantum chemical calculations. Ab initio methods, based on first principles without empirical parameters, are used to support the assignment of spectroscopic data and characterize the electronic excited states of molecules. While computationally more demanding than semi-empirical methods, ab initio calculations can provide a rigorous treatment of electron correlation. Semi-empirical methods, in contrast, utilize parameters derived from experimental data or more rigorous calculations to simplify the computation, making them suitable for larger molecular systems. Methods like MNDO, AM1, PM3, PM6, and PM7 fall under this category. Although specific applications to Indolizin-6-amine were not prominently found, these methods have been applied to substituted indolizine derivatives to study their electronic properties and geometries.
Prediction of Electronic Structures and Molecular Properties
Computational methods are crucial for predicting and understanding the electronic structures and various molecular properties of indolizines. These properties are key to their behavior and potential applications. Studies on indolizine derivatives have explored their electronic configurations, including the characteristics of their frontier molecular orbitals (HOMO and LUMO).
Localization of Electron Density
The distribution and localization of electron density within a molecule significantly influence its reactivity and physical properties. In indolizine systems, computational studies have investigated the localization of electron density, particularly focusing on the HOMO and LUMO. The indolizine core is known to be an electron-rich system, with electron density concentrating at specific positions, such as C1 and C3, which are often sites for electrophilic attack. Analysis using techniques like the Electron Localization Function (ELF) has provided insights into the electron distribution and bonding in indolizine synthesis mechanisms. For amino-substituted indolizines, the indolizine nucleus acts as a strong electron-donating group, and the planarization of the nitrogen atom contributes to this electron donation.
Analysis of Aromaticity and Planarity
Indolizine is characterized as a heteroaromatic compound with a 10π-electron system, fulfilling Hückel's rule for aromaticity. chem960.com Computational and spectroscopic studies have confirmed the aromatic nature of the indolizine core. chem960.com While possessing strong aromaticity, some studies have noted significant alternations in bond lengths within the ring system, suggesting a degree of tetraene-like character in certain substituted indolizines. Planarity is another important structural feature of the indolizine scaffold, which contributes to its electronic properties and is often considered in computational studies. The planarization of the nitrogen atom in amino-substituted indolizines, as revealed by computational studies, enhances their electron-donating capabilities.
Elucidation of Reaction Mechanisms via Computational Models
Modeling Cycloaddition Pathways
Computational methods are extensively used to model cycloaddition reactions involving indolizine derivatives. These studies often focus on understanding the regioselectivity and stereoselectivity of such reactions. For instance, computational studies have been applied to 1,3-dipolar cycloaddition reactions involving pyridinium (B92312) ylides, which can lead to the formation of indolizine structures. researchgate.net These calculations can help elucidate the preferred reaction pathways by analyzing factors such as activation energies and frontier molecular orbital (FMO) interactions. researchgate.net The overlap of the HOMO of the dipole and the LUMO of the dipolarophile, particularly when their energies are similar, is a key aspect investigated computationally to understand bond formation in cycloaddition reactions. researchgate.net Theoretical approaches, including the analysis of activation energy and DFT reactivity indices, are employed to study the regioselectivity and mechanism of these cycloadditions. researchgate.net Higher-order cycloaddition reactions, involving more than six π electrons, are also studied computationally as a strategy for constructing complex polycyclic frameworks. acs.org
Understanding Transition States and Reaction Energetics
Computational studies are vital for characterizing the transition states and determining the energetics of reactions involving indolizine systems. By modeling transition states, researchers can gain insights into the energy barriers of different reaction pathways and predict the most favorable routes. For example, computational studies have investigated the transition states involved in C-C coupling reactions leading to substituted indolizines. rsc.org These calculations can reveal the stereoscopic configurations and non-covalent interactions that stabilize or destabilize transition states, influencing the reaction outcome. rsc.org The energy differences between different transition states can explain the observed stereoselectivity in the formation of indolizine derivatives. rsc.org Computational studies can also provide free energy profiles for reaction pathways, illustrating the relative energies of intermediates and transition states. unige.ch
Simulation of Photophysical Phenomena
Computational methods are powerful tools for simulating and predicting the photophysical properties of indolizine derivatives, including absorption and emission characteristics. acs.orgplos.org These studies are crucial for the design and development of indolizine-based fluorophores with tailored optical properties. acs.orgacs.org
Prediction of Absorption and Emission Wavelengths
Time-dependent density functional theory (TD-DFT) is a common computational technique used to predict the absorption and emission wavelengths of indolizine compounds. acs.orgua.es These calculations can provide vertical electronic transitions that show good agreement with experimental absorption spectra. ua.es Computational studies can predict how structural modifications, such as the introduction of electron-donating or electron-withdrawing groups, affect the energy levels of molecular orbitals (HOMO and LUMO) and consequently influence the absorption and emission wavelengths. acs.orgacs.org For instance, the introduction of electron-donating groups at specific positions on the indolizine core can induce bathochromic shifts (red shifts) in emission wavelengths by preferentially elevating the HOMO energy level. acs.org Conversely, electron-withdrawing groups can lead to hypsochromic shifts (blue shifts). acs.org Computational analysis helps in understanding the electronic transitions involved in the absorption and emission processes. ua.es
Analysis of Quantum Yields and Stokes Shifts
Computational studies contribute to the understanding of quantum yields and Stokes shifts in indolizine derivatives. While predicting absolute quantum yields can be challenging, computational analysis can provide insights into the factors influencing radiative and non-radiative decay pathways. Analysis of potential energy surfaces in the excited state can help explain observed Stokes shifts. ua.es Large Stokes shifts in indolizine derivatives have been observed experimentally and explained computationally, often attributed to factors such as intramolecular steric interactions or twisted intramolecular charge transfer (TICT) processes in the excited state. ua.esresearchgate.netnsf.govresearchgate.netmdpi.comsemanticscholar.org Computational studies can reveal the changes in molecular geometry and dihedral angles upon photoexcitation that contribute to these phenomena. ua.es The influence of counter anions on Stokes shifts and quantum yields in indolizine-cyanine dyes has also been investigated computationally. mdpi.comsemanticscholar.orgnih.gov
Conformational Analysis and Intramolecular Interactions
Computational methods are employed to study the conformational preferences and intramolecular interactions within indolizine molecules. Understanding the stable conformations is important as they can influence reactivity and photophysical properties. Computational studies can determine the relative stability of different conformers. ijper.org For indolizine derivatives, computational docking studies have been used to analyze key interactions, such as hydrogen bonding, π-π interactions, and hydrophobic interactions, which play a role in molecular stability and interactions with other molecules, such as proteins. plos.orgijper.orgnih.govnih.govmdpi.com Hirshfeld surface analysis and 2D fingerprint plots, derived from computational studies, can provide detailed insights into the nature and percentage contribution of various intermolecular interactions in crystal structures of indolizine derivatives. nih.govmdpi.com Intramolecular interactions, such as hydrogen bonds between functional groups and the indolizine nucleus, can also be investigated computationally. nih.govmdpi.com
Chemical Derivatization and Functionalization Strategies for Indolizin 6 Amine
Site-Selective Introduction of Substituents
Site-selective functionalization allows for the precise placement of different chemical groups on the indolizine (B1195054) core, leading to a wide array of derivatives with tailored properties. This selectivity is often influenced by the electronic nature of the indolizine system and the reaction conditions employed. usp.brnih.gov
The indolizine system comprises both a π-excessive pyrrole (B145914) ring and a π-deficient pyridine (B92270) ring, offering distinct sites for functionalization. chemicalbook.comusp.br Electrophilic substitution typically occurs preferentially on the electron-rich pyrrole ring, with the C-3 position being the most reactive, followed by C-1. usp.brnih.gov
Strategies for functionalizing the pyridine ring often involve different approaches, such as nucleophilic aromatic substitution on halogenated indolizines or metal-catalyzed reactions. For example, nucleophilic attack on indolizines bearing electron-withdrawing groups at positions like C-6 has been reported. usp.br
The amino group at the C-6 position of Indolizin-6-amine provides a reactive handle for various transformations. This primary amine can undergo reactions such as alkylation, acylation, or participation in cross-coupling reactions, allowing for the introduction of diverse substituents at this specific site. nih.gov While specific examples for the derivatization solely at the 6-amino position of this compound were not extensively detailed in the search results, the general reactivity of primary amines in similar heterocyclic systems suggests that this position is amenable to a range of functionalization strategies. nih.govsigmaaldrich.com
Cross-Coupling Reactions for C-C Bond Formation
Metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds on the indolizine core, enabling the synthesis of complex substituted derivatives. rsc.orgresearchgate.netresearchgate.net These reactions typically involve a metal catalyst (such as palladium), a co-catalyst (like copper), a ligand, and a base, reacting an organohalide or pseudohalide with an organometallic reagent or a coupling partner with a reactive hydrogen. sigmaaldrich.comorganic-chemistry.orgwikipedia.orgorgsyn.org
The Suzuki-Miyaura coupling, which involves the reaction of an aryl or vinyl halide or pseudohalide with an organoboronic acid or ester catalyzed by a palladium complex, is a widely used method for C-C bond formation in the synthesis of indolizine derivatives. usp.brrsc.orgnih.gov This reaction allows for the introduction of aryl and heteroaryl groups onto the indolizine core at various positions, provided a suitable coupling partner with a halogen or other leaving group is present on the indolizine or the coupling partner. usp.brrsc.orgnih.gov For instance, 8-triflyl indolizines have been successfully employed in Pd-catalyzed Suzuki-Miyaura cross-coupling reactions to introduce various aryl groups at the C-8 position. rsc.org
Besides Suzuki-Miyaura coupling, other metal-catalyzed cross-coupling reactions, such as Sonogashira and Heck couplings, are also applicable to the functionalization of indolizine derivatives. chemicalbook.comusp.brrsc.orgresearchgate.netresearchgate.net
Sonogashira coupling facilitates the formation of carbon-carbon triple bonds by coupling terminal alkynes with aryl or vinyl halides, typically catalyzed by palladium and copper. organic-chemistry.orgwikipedia.orgsemanticscholar.orgmdpi.com This reaction has been used in the synthesis of indolizine derivatives, for example, in the preparation of pentathiepino[6,7-a]indolizines via a Sonogashira cross-coupling reaction as a key step. semanticscholar.orgmdpi.com
The Heck reaction involves the palladium-catalyzed coupling of aryl or vinyl halides with alkenes to form new carbon-carbon double bonds. orgsyn.orgresearchgate.netthieme-connect.comliverpool.ac.uk While less frequently highlighted in the immediate context of this compound in the provided snippets, the Heck reaction is a general method for aryl-alkene coupling and could potentially be applied to introduce alkenyl substituents onto a suitably halogenated indolizine core. orgsyn.orgresearchgate.netthieme-connect.comliverpool.ac.uk
Annulation and Fusion Strategies for Expanded Indolizine Systems
Annulation and fusion strategies involve the construction of additional rings onto the indolizine core, leading to more complex polycyclic systems, including π-expanded indolizine analogues. usp.brnih.govacrospharma.co.krresearchgate.netresearchgate.net These strategies often utilize cycloaddition reactions or cascade sequences to build the new ring systems. usp.bracs.orgrsc.orgbohrium.comacs.orgorganic-chemistry.orgresearchgate.net
One common approach is the 1,3-dipolar cycloaddition of pyridinium (B92312) ylides with electron-deficient dipolarophiles (alkenes or alkynes), which can lead to the formation of substituted indolizines. usp.brrsc.orgresearchgate.net Variations of this strategy, including tandem reactions and metal-free conditions, have been developed to access functionalized indolizines. acs.orgacs.orgorganic-chemistry.orgresearchgate.net
Other annulation strategies involve intramolecular cyclization reactions or cascade processes starting from appropriately functionalized pyridine or pyrrole derivatives. chemicalbook.comrsc.orgresearchgate.netacs.orgmdpi.com For instance, microwave-assisted benzannulation of pyrrole derivatives has been reported to yield substituted indolizines. rsc.org Dehydrative annulation strategies have also been explored for constructing saturated indolizine frameworks. researchgate.net Furthermore, reactions involving chromones or nitroindoles with pyrrole derivatives can lead to annulated indolizine systems. rsc.org
Synthesis of Indolizino[1,2-c]quinolines and Related Hybrid Structures
The construction of polycyclic systems incorporating the indolizine framework, such as indolizino[1,2-c]quinolines, represents a significant area of research in organic synthesis. These hybrid structures often exhibit interesting photophysical and biological properties. Synthetic strategies towards these fused systems frequently involve annulation and cyclization reactions starting from appropriately substituted indolizine precursors or related nitrogen-containing heterocycles.
One approach to access benzo nih.govsigmaaldrich.comindolizino[1,2-c]quinolines involves a copper-catalyzed annulation reaction between α,β-unsaturated O-acyl ketoximes and isoquinolinium N-ylides. americanelements.commdpi.comepa.govnist.gov This method provides a concise route to stable N–H imines featuring a benzo nih.govsigmaaldrich.comindolizine core, which can undergo further cascade cyclization when a bromo substituent is present in the ortho position of the β-aryl group of the oxime. mdpi.comepa.gov This cascade process leads to the formation of the pentacyclic benzo nih.govsigmaaldrich.comindolizino[1,2-c]quinoline system. mdpi.com
Another strategy for synthesizing indolizino[1,2-c]quinolines, specifically 6-(hetero)arylindolizino[1,2-c]quinolines, has been reported through the construction of the pyrrole moiety from pyridine-2-acetonitriles, arylglyoxals, and TMSCN, proceeding via a tetracyclic lactam intermediate. rsc.org Additionally, an oxidative Pictet-Spengler cyclization strategy has been employed for the synthesis of indolizino[3,2-c]quinolines, starting from indolizines with a 2-nitrophenyl group at the C2 position. rsc.org Reduction of the nitro group followed by cyclization with aryl aldehydes furnishes the fused system. rsc.org
These methods highlight the versatility of annulation and cyclization strategies in constructing complex indolizine-quinoline hybrid structures. The presence of an amine group at the C6 position of indolizine could potentially influence the reactivity and regioselectivity of such annulation or cyclization reactions, or it could be utilized as a handle for further functionalization before or after the ring-forming steps.
Formation of Cycl[3.2.2]azines from Indolizines
Cycl[3.2.2]azines, also known as cyclazines, are another class of polycyclic aromatic compounds that can be synthesized from indolizines. These systems are characterized by a nitrogen atom common to three fused rings. A well-known method for the formation of cycl[3.2.2]azines from indolizines involves [3+2] or [8+2] cycloaddition reactions with suitable dienophiles, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD). nih.govsigmaaldrich.combldpharm.com
Indolizines can react with DMAD through a [3+2] cycloaddition, leading to the formation of cycl[3.2.2]azines. sigmaaldrich.com This reaction is often regarded as a rare example of [8+2] cycloaddition where the indolizine ring system acts as the 8π component. nih.gov The unique reactivity at the 3- and 5-positions of the indolizine ring provides pathways for the synthesis of these more complex heteroaromatic systems. sigmaaldrich.com The reaction with acetylene (B1199291) dipolarophiles is a common method to obtain various cyclazine derivatives from indolizines. uni.lu
Beyond cycloadditions with acetylenes, cycl[3.2.2]azine derivatives can also be synthesized through sequences involving multiple steps. One reported method describes the synthesis of a cycl[3.2.2]azine derivative via consecutive [2+3] cycloadditions and a subsequent 6-exo-trig cyclization. sigmaaldrich.com This route starts from an azomethine ylide and a maleimide (B117702) derivative, forming a pyrrolizine intermediate which is then transformed into the cycl[3.2.2]azine system. sigmaaldrich.com
The formation of cycl[3.2.2]azino[1,2-a]cycl[3.2.2]azine, a nitrogen-bridged annulenoannulene, has also been achieved through a cycloaddition reaction of an indolizinocyclazine derivative with DMAD. parchem.com These examples demonstrate that both direct cycloaddition and multi-step sequences can be employed for the construction of the cycl[3.2.2]azine core from indolizine precursors. The presence of an amine group at the C6 position of indolizine could potentially influence the electron density distribution of the indolizine system, thereby affecting its reactivity in cycloaddition reactions.
Enantioselective Synthesis of Chiral Indolizine Derivatives
The development of enantioselective methods for synthesizing chiral indolizine derivatives is crucial due to the prevalence of enantioenriched indolizine structures in biologically active natural products and synthetic compounds. sigmaaldrich.com While non-asymmetric approaches to indolizines are well-established, access to enantioenriched indolizines remains an active area of research.
Catalytic asymmetric synthesis of chiral indolizine derivatives often relies on transformations that introduce a stereogenic center into the indolizine core. Friedel–Crafts-type reactions with electrophiles are frequently employed to incorporate a stereogenic center, typically at the C3-position of the indolizine ring. Examples include asymmetric conjugate addition, asymmetric propargylation, and asymmetric allylic alkylation.
Chiral phosphoric acid catalysis has been successfully applied in the enantioselective Friedel–Crafts reaction of cyclic a-diaryl N-acyl imines with indolizines, providing access to a-tetrasubstituted (1-indolizinyl)(diaryl)methanamines with high enantiomeric excess. sigmaaldrich.com Synergistic catalysis, such as cooperative copper and iridium catalysis, has enabled highly diastereo- and enantioselective assembly of 2,3-fused indolizine derivatives through cascade allylation/Friedel–Crafts type reactions. This approach allows for the construction of indolizines bearing multiple stereogenic centers with excellent stereocontrol.
Another notable method is the highly regio- and enantioselective synthesis of 3-allylindolizines via a sequential rhodium-catalyzed asymmetric allylation and Tschitschibabin reaction. This strategy utilizes in situ generated pyridinium ylides and a chiral ligand to achieve high yields and enantioselectivities.
Beyond the indolizine core, enantioselective methods have also been developed for fused systems like cycl[3.2.2]azines. The first enantioselective [12+2] cycloaddition for constructing a chiral cycl[3.2.2]azine core has been reported, utilizing an organocatalytic process. Iminium-ion-catalyzed [8+2] cycloaddition reactions have also been shown to provide an efficient and stereoselective route to chiral cycl[3.2.2]azines.
The development of these enantioselective strategies for the indolizine scaffold and related fused systems provides valuable tools for synthesizing chiral this compound derivatives, which could possess distinct biological activities compared to their achiral counterparts. The presence of the amine group in this compound could potentially be leveraged in asymmetric catalytic transformations, either as a directing group or as a site for chiral auxiliary attachment.
Applications of Indolizin 6 Amine in Materials Chemistry and Advanced Chemical Research
Functional Dyes and Fluorescent Materials
Indolizine (B1195054) derivatives have garnered significant attention as functional dyes and fluorescent materials due to their intriguing photophysical behavior. ua.eschim.it The conjugated π-electron system of the indolizine core is fundamental to its fluorescent properties. nih.gov Amino substitution on the indolizine nucleus can act as an electron-donating group, influencing the intramolecular charge transfer (ICT) process upon excitation, which is crucial for fluorescence. ua.esmdpi.com This electron-donating ability of the indolizine nucleus is noted to be significant, contributing effectively to electron density. ua.es
The ability to tune and predict the emission wavelength of fluorescent materials is essential for their application in areas such as bioimaging and optoelectronics. Indolizine-based fluorophores have demonstrated tunable emission colors across a wide range. mdpi.comnih.gov The strategic placement of electron-donating and electron-withdrawing groups on the indolizine scaffold allows for the modulation of the electronic energy levels (HOMO-LUMO gap), which in turn dictates the absorption and emission wavelengths. mdpi.comnih.govacs.org For instance, studies on amino-substituted indolizines have shown that the amino group acts as an electron donor, contributing to a red shift in emission wavelengths based on the ICT process. ua.esmdpi.com Introducing different electron-withdrawing groups at other positions can further tune this effect, resulting in a range of colors. ua.esmdpi.com Computational modeling plays a significant role in predicting these photophysical properties based on structural modifications. nih.govacs.org
Indolizines have been explored for their utility as spectroscopic sensitizers. nih.gov Their ability to absorb light and transfer energy is valuable in various photochemical and photophysical processes. The conjugated planar electronic structure of indolizine contributes to its strong fluorescence properties, making it a useful tool for spectroscopic studies and potentially as a sensitizer. nih.gov Indolizine-based donors have been investigated as components in dye-sensitized solar cells (DSSCs), acting as organic sensitizers that absorb light and inject electrons into a semiconductor. chemrxiv.org
The versatility of the indolizine scaffold allows for the development of materials with tailored photophysical properties. By modifying the substituents on the indolizine core, researchers can control parameters such as absorption and emission wavelengths, fluorescence quantum yields, and Stokes shifts. nih.govontosight.ai Amino-substituted indolizines, for example, can exhibit significant solvatochromism, where their emission maxima are dependent on the polarity of the solvent, indicating an intramolecular charge transfer upon excitation. ua.es Large Stokes shifts have also been observed in indolizine-cyanine dyes, which can be influenced by intramolecular steric interactions and counter anions. nih.govontosight.ai Computational studies aid in understanding the electronic transitions and the impact of substitution on these properties, facilitating the rational design of indolizine-based materials for specific applications. ua.esnih.govacs.org
Role in the Design of Novel Chemical Catalysts
Indolizine derivatives have shown potential in the field of chemical catalysis. The nitrogen atom within the indolizine structure can play a role in catalytic processes, potentially acting as a Lewis base or participating in reaction mechanisms. Research has explored the use of metal-organic frameworks incorporating indolizine structures as heterogeneous catalysts for organic reactions. chemrxiv.org Additionally, indolizine scaffolds have been involved in metal-catalyzed transformations and cascade reactions for the synthesis of complex molecules. researchgate.netrsc.orgacs.org While the specific role of the amino group in Indolizin-6-amine in catalysis requires further investigation, the presence of an additional nitrogen atom with a lone pair of electrons could potentially influence catalytic activity or selectivity in certain reactions.
Components in Advanced Polymeric and Organic Electronic Materials
The electronic properties of indolizine make it a promising building block for advanced polymeric and organic electronic materials. ontosight.aimdpi.com Indolizine derivatives have been incorporated into conjugated polymers and oligomers, which are of interest for their optoelectronic properties. ontosight.ai The indolizine ring system has been explored for applications in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), attributed to properties like charge carrier mobility and stability. chemrxiv.orgchemrxiv.orgontosight.aiacs.org The ability to modulate the electronic structure of indolizine-based compounds through substitution is crucial for tailoring their properties for these applications. chemrxiv.orgacs.org The amino group in this compound could potentially influence the electronic band gap and charge transport characteristics of polymeric or organic electronic materials incorporating this unit.
Contribution to Chemical Sensor Development
Indolizine-based compounds have demonstrated utility in the development of chemical sensors. nih.govresearchgate.net Their fluorescent properties, particularly their sensitivity to environmental changes, make them suitable for sensing applications. ua.esmdpi.commdpi.com Indolizine fluorophores can be designed to respond to specific analytes, such as protons (pH sensing) or metal ions, through changes in their fluorescence intensity or emission wavelength. ua.esnih.govmdpi.comresearchgate.netmdpi.comrsc.org The ICT process, influenced by substituents like the amino group, can be central to the sensing mechanism, where binding of an analyte affects the electron transfer and thus the fluorescence. ua.esmdpi.com Indolizine-containing sensors have been developed for the detection of volatile organic compounds (VOCs) and metal ions. researchgate.netmdpi.comrsc.org The amino group in this compound could potentially serve as a recognition site for certain analytes or influence the molecule's sensitivity and selectivity in a sensor platform.
Scaffolds for Complex Molecule Synthesis
Indolizine derivatives, such as this compound, are recognized as valuable building blocks and scaffolds in the synthesis of complex molecules. Their structure allows for functionalization at various positions, enabling the construction of diverse chemical libraries and target compounds with specific properties. nih.govrsc.orgacs.orgbohrium.com The strategic placement of an amine group at the C-6 position of the indolizine core provides a reactive handle for further chemical transformations, including coupling reactions, alkylations, and condensations. acs.orgnih.gov
Research has explored the use of functionalized indolizine cores, including those with amine substituents, in the development of polyfunctional scaffolds. These scaffolds can be derivatized with various orthogonal groups, such as esters, oximes, and alkynes, allowing for convergent synthesis strategies. nih.govacs.org For instance, trifunctionalized indolizines have been developed and utilized as di- or tripodal scaffolds, offering advantages in terms of accessible reactants and mild reaction conditions. nih.govacs.org The introduction of functional groups onto the indolizine scaffold can be achieved through pre- or post-functionalization reactions, highlighting the versatility of this platform in constructing complex molecules. nih.govacs.org
Studies have demonstrated the incorporation of amine functionalities onto indolizine scaffolds for specific applications. For example, indolizine cores derivatized with amine groups have been used in the preparation of drug conjugates. nih.govacs.org The presence of the amine allows for linkage to other molecules, such as biotin, for applications in affinity chromatography and biological studies. nih.govacs.org
The synthesis of indolizine scaffolds can involve various methodologies, including those starting from pyridine (B92270) or pyrrole (B145914) derivatives. researchgate.netrsc.orgrsc.orgmdpi.com The choice of synthetic route can influence the substitution pattern and the accessibility of specific derivatives like this compound. Recent advances in indolizine synthesis have focused on developing efficient and versatile methods to construct functionalized cores, which are essential for their use as scaffolds in complex molecule synthesis. ijettjournal.orgrsc.org
Conclusion and Future Directions
Summary of Current Advancements in Indolizin-6-amine Chemistry
Recent advancements in indolizine (B1195054) chemistry, which are relevant to this compound, include the development of novel synthetic strategies and the exploration of their photophysical properties rsc.orgua.eschim.it. The diversity of synthetic approaches to the indolizine skeleton has expanded significantly, with new methods developed since 2016 complementing the optimization of established techniques like the Chichibabin reaction and 1,3-dipolar cycloadditions rsc.orgresearchgate.netrsc.orgjbclinpharm.org. Notably, there has been a strong trend towards methods starting from pyrrole (B145914) derivatives, which often utilize acid-base catalysis rather than transition metals and offer access to unique substitution patterns rsc.orgresearchgate.net. Metal-catalyzed C-H activation has also been successfully applied in indolizine synthesis, allowing for the production of annulated products with good yields and functional group tolerance rsc.org.
Research has also focused on the optoelectronic properties of indolizines, particularly π-expanded analogues, with structural modifications enabling bathochromic shifts in emission rsc.org. Amino-substituted indolizines, such as the core structure of this compound, have shown promise as electron-donating groups that contribute significantly to electron density, influencing intramolecular charge transfer and photophysical properties ua.es. Studies have investigated the acidochromism of amino-substituted indolizine chromophores, demonstrating tunable emission and potential for applications like white light emission by adjusting pH ua.es.
Identification of Remaining Synthetic Challenges
Despite the progress in indolizine synthesis, challenges remain, particularly in achieving specific substitution patterns and improving the efficiency and scope of certain reactions rsc.orgresearchgate.net. While many methods provide access to substituted indolizines, regioselectivity can be an issue, especially when using 3-substituted pyridine (B92270) derivatives which can yield two regioisomers rsc.org. The availability of certain starting materials, such as isonitriles in some multicomponent reactions, can also limit the scope rsc.org. Furthermore, while metal-free and biocatalytic approaches are being explored, their functional group tolerance and broader applicability still require development rsc.org. The synthesis of densely substituted indolizines with diverse functionalities on both the pyrrole and pyridine rings continues to be an area of active research rsc.org.
Prospects for Novel Reaction Discovery and Mechanism Elucidation
The unique electronic structure of the indolizine core, with its bridging nitrogen atom and fused five- and six-membered rings, presents opportunities for the discovery of novel reactions and the elucidation of their mechanisms rsc.orgua.es. The reactivity of indolizines, particularly their C-H functionalization, is being explored for the construction of complex fused N-heterocycles researchgate.netresearchgate.net. Studies on reaction mechanisms, including those involving transition metal catalysis and radical intermediates, are crucial for developing more efficient and selective synthetic routes rsc.orgresearchgate.netscirp.orgscirp.orgresearchgate.net. Computational studies, such as density functional theory calculations, are increasingly being used to understand reaction pathways and predict catalytic activity, which can accelerate the development of new indolizine synthesis methods researchgate.net. The exploration of tandem and cascade reactions involving indolizine intermediates also holds potential for creating molecular complexity in a step-economical manner scirp.orgscirp.org.
Potential for Advanced Materials Science Applications Based on this compound Core Structure
The indolizine core structure, including that of this compound, is attractive for materials science applications due to its optoelectronic properties and the ability to tune these properties through substitution rsc.orgua.eschim.itresearchgate.net. Indolizine derivatives have shown potential as fluorescent molecules for biological and material applications chim.itresearchgate.net. Their photophysical properties, such as strong absorption and tunable emission, make them candidates for use in organic light-emitting devices (OLEDs), dye-sensitized solar cells (DSSCs), and as fluorescent probes and sensors rsc.orgua.eschim.itresearchgate.netacs.org. The ability of amino-substituted indolizines to act as strong electron donors can be leveraged in the design of push-pull chromophores with interesting solvatochromic and acidochromic behavior, relevant for optical switches and sensors ua.es. Furthermore, the indolizine core can be incorporated into more complex π-conjugated systems to create materials with tailored electronic and optical properties rsc.org. The potential for incorporating indolizine derivatives into advanced materials such as porous silica (B1680970) for applications like CO2 capture is also being explored, highlighting the versatility of this scaffold mdpi.com.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
